2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
Description
2-Cyclohexyl-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride (molecular formula: C₁₈H₂₉ClN₂O₃, molecular weight: 356.891 g/mol) is a piperazine-derived hydrochloride salt featuring a cyclohexyl group, a hydroxyethyl substituent, and a furan-2-yl moiety . The compound’s stereochemistry is undefined at the 2-hydroxyethyl position, which may influence its physicochemical and biological properties. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
2-cyclohexyl-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.ClH/c21-16(17-7-4-12-23-17)14-19-8-10-20(11-9-19)18(22)13-15-5-2-1-3-6-15;/h4,7,12,15-16,21H,1-3,5-6,8-11,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSDNBLELJIGJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Cyclohexyl vs.
Hydroxyethyl-Furan Motif : Unique to the target compound, this motif introduces hydrogen-bonding capacity and aromatic interactions, which may improve target binding specificity compared to simpler analogs .
Hydrochloride Salt : Unlike the neutral 1-chloro analog () or the carboxylic acid derivative (), the hydrochloride salt improves solubility, a critical advantage for drug development .
Pharmacological Implications (Speculative)
- The target compound’s structural features suggest dual activity : cyclohexyl for membrane penetration, furan for π-π stacking with aromatic residues in receptors, and hydroxyethyl for hydrogen bonding. This contrasts with the phenyl analog’s simpler profile, which may lack selectivity .
- The Fmoc-protected analog () serves a divergent purpose (synthetic reagent), highlighting the versatility of piperazine scaffolds in drug discovery vs. chemical biology .
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